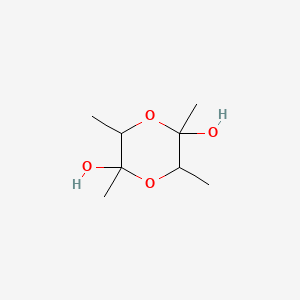
2,3,5,6-Tetramethyl-1,4-dioxane-2,5-diol
説明
The compound of interest, 2,3,5,6-Tetramethyl-1,4-dioxane-2,5-diol, is not directly synthesized or analyzed in the provided papers. However, related compounds with similar structural features have been studied. For instance, the synthesis of 1,1,2,2-tetramethyl-3,4,5,6-tetraphenyl-1,2-disila-3,4-cyclohexadiene is described, which shares the tetramethyl and dioxane characteristics but differs significantly in its substitution pattern and the inclusion of silicon atoms . Another related compound is 3,3,6,6-tetramethyl-1,4-dioxane-2,5-dione, which is similar but instead of having hydroxyl groups, it has ketone functionalities .
Synthesis Analysis
The synthesis of related compounds involves various strategies. For example, the synthesis of tetraphenyl-substituted dioxane derivatives is achieved through the reaction of dilithiotetraphenylbutadiene with dichlorotetramethyldisilane . Another synthesis approach is the condensation of 2-hydroxy-2-methylpropanoic acid in the presence of p-toluenesulfonic acid to prepare 3,3,6,6-tetramethyl-1,4-dioxane-2,5-dione . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of 2,3,5,6-Tetramethyl-1,4-dioxane-2,5-diol.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various analytical techniques. For instance, the constitution of 2,2,5,5-tetraorganyl-1,4-dioxa-2,5-disilacyclohexanes was confirmed by elemental analyses, cryoscopic measurements, mass spectrometry, and NMR-spectroscopic investigations . X-ray diffraction analysis was used to determine the molecular structure of one of the heterocycles . These techniques could similarly be applied to analyze the molecular structure of 2,3,5,6-Tetramethyl-1,4-dioxane-2,5-diol.
Chemical Reactions Analysis
The chemical reactivity of related compounds provides a basis for understanding potential reactions of 2,3,5,6-Tetramethyl-1,4-dioxane-2,5-diol. For example, the tetraphenyl-substituted dioxane derivative is reluctant to react with singlet oxygen but its Si-Si bond is readily oxidized . Another compound, 6,6-Dimethyl-4,8-dioxospiro[2.5]octane-1,1,2,2-tetracarbonitrile, reacts with alcohols and ketoximes to form various heterocyclic compounds . These findings suggest that the reactivity of 2,3,5,6-Tetramethyl-1,4-dioxane-2,5-diol could also be explored with different reagents to synthesize novel heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized to some extent. For example, the conformation of the 1,3-dioxane ring in silylethynyl-substituted 2,4,4,6-tetramethyl-1,3-dioxanes was established as chair conformation using NMR and X-ray diffraction . The hydrolysis of 3,3,6,6-tetramethyl-1,4-dioxane-2,5-dione to its corresponding hydroxy acid indicates its chemical behavior in aqueous environments . These studies provide a framework for predicting the behavior of 2,3,5,6-Tetramethyl-1,4-dioxane-2,5-diol under various conditions and could guide the investigation of its physical and chemical properties.
科学的研究の応用
Synthesis and Chemical Properties
Studies on 2,3,5,6-Tetramethyl-1,4-dioxane-2,5-diol have primarily focused on its synthesis and chemical properties. For instance, Sumi and Kametani (1973) investigated the synthesis and conformations of its isomers, revealing insights into their configurations using nuclear magnetic resonance (NMR) spectrometry (Sumi & Kametani, 1973). Similarly, Zil'berman et al. (1983) explored the synthesis of related compounds, particularly focusing on the preparation conditions (Zil'berman et al., 1983).
Application in Chemical Reactions
The compound has been studied for its role in various chemical reactions. For example, Murphy and Adam (1996) investigated the formation of diol from 3,3-dimethyldioxetane in cyclohexadiene, examining the decomposition rates and product yields (Murphy & Adam, 1996). This research provides insights into the mechanisms of certain chemical reactions involving dioxane derivatives.
Applications in Organic Chemistry and Material Science
In organic chemistry and material science, the compound's derivatives have been utilized in various ways. For instance, Robinson et al. (2006) used derivatives of 1,2-dioxines for stereoselective sugar synthesis, showcasing the potential of these compounds in complex organic syntheses (Robinson, Taylor, & Tiekink, 2006). Additionally, Bayguzina et al. (2017) explored the synthesis of cyclic ethers from diols in the presence of copper catalysts, demonstrating the compound's utility in catalytic processes (Bayguzina, Gimaletdinova, & Khusnutdinov, 2017).
Studies in Molecular Structure
Research has also delved into the molecular structure and conformation of dioxane derivatives. Pihlaja et al. (1983) conducted a study on the nuclear magnetic resonance chemical shifts and twist conformations of 1,3-dioxanes, providing valuable information on the structural aspects of these compounds (Pihlaja, Kivimaki, Myllyniemi, & Nurmi, 1983).
特性
IUPAC Name |
2,3,5,6-tetramethyl-1,4-dioxane-2,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4/c1-5-7(3,9)12-6(2)8(4,10)11-5/h5-6,9-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMGATPNJMFDCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(C(O1)(C)O)C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051883 | |
| Record name | 2,3,5,6-Tetramethyl-1,4-dioxane-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-Tetramethyl-1,4-dioxane-2,5-diol | |
CAS RN |
23147-57-1 | |
| Record name | 2,3,5,6-Tetramethyl-1,4-dioxane-2,5-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23147-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dioxane-2,5-diol, 2,3,5,6-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023147571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dioxane-2,5-diol, 2,3,5,6-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3,5,6-Tetramethyl-1,4-dioxane-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5,6-tetramethyl-1,4-dioxane-2,5-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.310 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



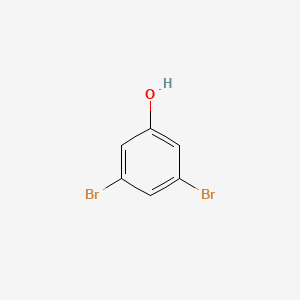
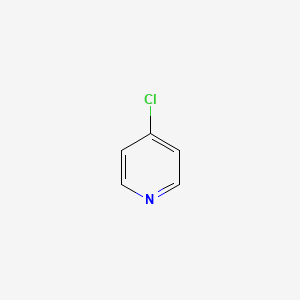
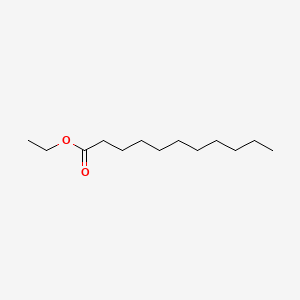
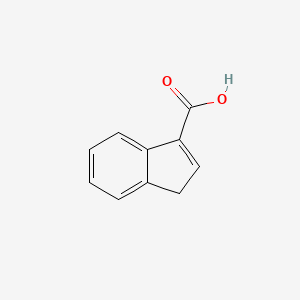
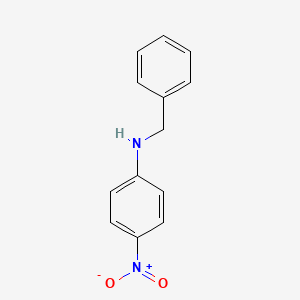
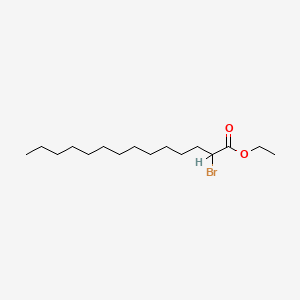
![Bicyclo[3.3.1]nonan-9-one](/img/structure/B1293812.png)
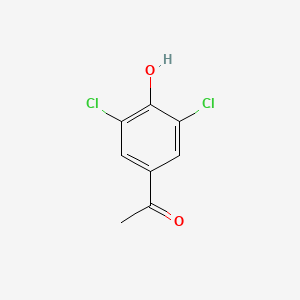

![2-Hydrazinyl-4-methylbenzo[d]thiazole](/img/structure/B1293816.png)
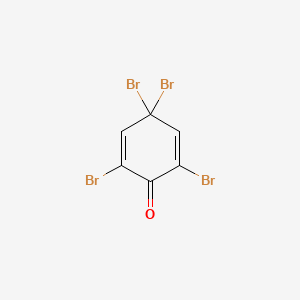
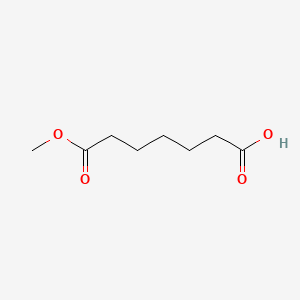
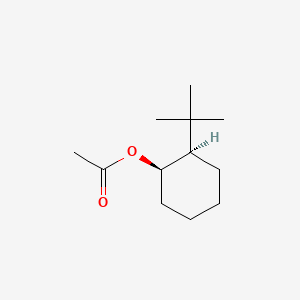
![2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one](/img/structure/B1293821.png)